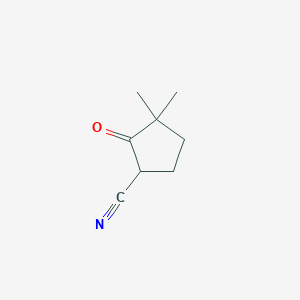
1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a member of the urea family and is commonly referred to as CPPU. CPPU is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Biological Effects and Therapeutic Applications of Urea Derivatives
Research on the therapeutic potential of various urea derivatives, such as ursolic acid, has shown promising results in managing neurodegenerative and psychiatric diseases. Ursolic acid, a pentacyclic triterpenoid, exhibits anti-tumoral, anti-diabetic, cardioprotective, and hepatoprotective properties. Its protective effects are largely attributed to its ability to prevent oxidative damage and excessive inflammation, common mechanisms associated with multiple brain disorders. Additionally, ursolic acid can modulate the monoaminergic system, potentially preventing mood and cognitive dysfunctions associated with neurodegenerative and psychiatric conditions (Ramos-Hryb et al., 2017).
Urea in Microbial Metabolism and Aquatic Systems
Urea plays a significant role in microbial metabolism in aquatic systems, serving as an important source of nitrogen for primary producers. Despite typically low ambient concentrations, urea can contribute substantially to the total nitrogen used by planktonic communities. The study by Solomon et al. (2010) provides a comprehensive review of urea's sources, availability, and its role in the physiology and ecology of different species in aquatic environments, highlighting the diverse metabolic pathways of urea transport, production, and decomposition (Solomon et al., 2010).
Urea as a Hydrogen Carrier for Energy Storage
The potential of urea as a hydrogen carrier for fuel cell power has been explored, positioning it as a candidate for sustainable and long-term energy supply. Urea is a cheap, widely available commodity with a well-developed manufacturing infrastructure. Its non-toxic, stable nature makes it easy to transport and store, offering a promising solution for future sustainable hydrogen supply if given sufficient research attention (Rollinson et al., 2011).
Propriétés
IUPAC Name |
1-[(1-cyclopentylpiperidin-4-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F3N3O/c20-19(21,22)15-4-3-5-16(12-15)24-18(26)23-13-14-8-10-25(11-9-14)17-6-1-2-7-17/h3-5,12,14,17H,1-2,6-11,13H2,(H2,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSHUDIBGLNFDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2371297.png)


![N,N-diethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide](/img/structure/B2371300.png)




![5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2371313.png)




